Enhanced Lipolytic Activity: 1.6-Fold Greater Maximal Efficacy Versus Met-enkephalin in Adipocyte Assays
In a rabbit adipocyte model measuring cAMP-mediated lipolytic activity, D-Met2,Pro5-enkephalinamide demonstrated an Lmax (maximum lipolytic response) 1.6-fold greater than that of native Met-enkephalin [1]. This indicates superior maximal efficacy at opioid receptors in this tissue system. The potency (A50) of Met-enkephalin and its analogues, including the Pro5-substituted compound, fell within the range of 1.4–3 μM, while β-endorphin exhibited an A50 approximately 10-fold lower at 1.2 × 10⁻¹ μM [1]. This differential efficacy profile, distinct from both Met-enkephalin and β-endorphin, demonstrates that Pro5 substitution enhances maximal functional response without substantially altering potency.
| Evidence Dimension | Maximal lipolytic response (Lmax) and potency (A50) in cAMP-mediated lipolysis assay |
|---|---|
| Target Compound Data | Lmax = 1.6× Met-enkephalin baseline; A50 = 1.4–3 μM |
| Comparator Or Baseline | Met-enkephalin: Lmax = 1.0× (reference baseline); A50 = 1.4–3 μM; β-endorphin: A50 = 1.2 × 10⁻¹ μM |
| Quantified Difference | D-Met2,Pro5-enkephalinamide Lmax is 1.6 times greater than Met-enkephalin; A50 is approximately 10- to 25-fold higher (less potent) than β-endorphin |
| Conditions | Rabbit adipocyte suspension; cAMP-mediated lipolysis assay; in vitro system (Life Sciences, 1980) |
Why This Matters
Researchers selecting opioid peptide analogues for lipolysis or adipocyte signaling studies can expect 60% greater maximal response from the Pro5-substituted analogue compared to native Met-enkephalin, enabling more robust signal detection in functional assays.
- [1] Rudman D, Chawla RK, Hollins BM. In vitro cyclic AMP-mediated lipolytic activity of endorphins, enkephalins and naloxone. Life Sci. 1980;27(2):135-141. doi:10.1016/0024-3205(80)90455-5 View Source
